molecular formula C24H19N3OS B3613966 N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide

N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide

Cat. No. B3613966
M. Wt: 397.5 g/mol
InChI Key: VPIHKPBRNLRNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide, also known as PNT2258, is a small molecule drug that has gained attention for its potential therapeutic applications. This compound belongs to the class of drugs known as antisense oligonucleotides and has been studied extensively for its ability to inhibit the expression of certain oncogenes.

Mechanism of Action

N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide acts by binding to specific mRNA sequences that encode for the Bcl-2 family of proteins. This binding prevents the translation of these proteins, leading to their decreased expression. As a result, cancer cells are unable to evade apoptosis and are more susceptible to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide is its ability to selectively target and inhibit the expression of the Bcl-2 family of proteins. This selectivity allows for the specific targeting of cancer cells, while minimizing the effects on normal cells. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy as a therapeutic agent.

Future Directions

There are a number of future directions for the study of N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide. One area of research is the development of more stable analogues of the compound that have a longer half-life. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials. Finally, the potential of this compound as a combination therapy with other anticancer agents should be explored.

Scientific Research Applications

N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide has been extensively studied for its potential as an anticancer agent. The compound has been shown to selectively target and inhibit the expression of the Bcl-2 family of proteins, which play a critical role in regulating apoptosis. By inhibiting the expression of these proteins, this compound has been shown to induce apoptosis in cancer cells, leading to their death.

properties

IUPAC Name

N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS/c28-23(22-7-3-5-19-4-1-2-6-21(19)22)27-24(29)26-20-10-8-17(9-11-20)16-18-12-14-25-15-13-18/h1-15H,16H2,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIHKPBRNLRNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide
Reactant of Route 4
Reactant of Route 4
N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide
Reactant of Route 5
Reactant of Route 5
N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide
Reactant of Route 6
Reactant of Route 6
N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.